4-(1,3-Benzoxazol-2-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYHZVIZDWZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways
Chemical Transformations of the Aniline (B41778) Moiety
The aniline portion of the molecule is rich in chemical reactivity, primarily due to the nucleophilic character of the primary amino group and the activated nature of its associated aromatic ring.
The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. In 4-(1,3-Benzoxazol-2-yloxy)aniline, the para position relative to the amino group is occupied by the benzoxazolyloxy substituent. Consequently, electrophilic attack is predominantly directed to the ortho positions (C2 and C6) of the aniline ring. The steric bulk of the benzoxazolyloxy group may influence the regioselectivity between these two positions, although specific studies on this compound are not widely documented. Typical electrophilic substitution reactions would include halogenation, nitration, and sulfonation, introducing a range of functional groups onto the aniline ring.
The primary aromatic amine functionality of this compound is readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt. ijirset.comnih.gov
The resulting diazonium salt is a potent electrophile and can undergo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols and other anilines, to form highly colored azo compounds. unb.casphinxsai.comnih.gov This two-step sequence is the cornerstone of azo dye synthesis. nih.govunb.ca The general reaction involves the attack of the diazonium ion on the activated aromatic ring of the coupling component, typically at the para position, to form a stable –N=N– (azo) bridge linking the two aromatic systems. chemguide.co.ukglobalresearchonline.net The extended conjugation in the resulting molecule is responsible for its characteristic color.
For example, coupling the diazonium salt of this compound with a generic coupling component like 2-naphthol would be expected to yield a brightly colored azo dye. chemguide.co.ukresearchgate.net The reaction conditions, such as pH and temperature, are critical for successful coupling. sphinxsai.comresearchgate.net
Table 1: Representative Azo Dyes Derived from Aniline Derivatives
This interactive table shows examples of azo dyes synthesized from various aniline precursors, illustrating the general principle applicable to this compound.
| Diazonium Component (from Aniline Derivative) | Coupling Component | Resulting Azo Dye |
| Benzenediazonium chloride | Phenylamine (Aniline) | Aniline Yellow |
| Benzenediazonium chloride | Phenol (B47542) | 4-Hydroxyazobenzene |
| Benzenediazonium chloride | 2-Naphthol | Sudan I (Orange-Red Dye) chemguide.co.uk |
| 4-Sulfobenzenediazonium chloride | Pyrrolidine | Potassium 4-(pyrrolidin-1-yl)diazenyl)benzenesulfonate mdpi.com |
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. edu.krd This reaction is typically catalyzed by a few drops of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond (azomethine group). edu.krd
The reaction is versatile, allowing for the synthesis of a wide array of Schiff bases by varying the aldehyde or ketone reactant. researchgate.netmdpi.com These derivatives are of significant interest due to their diverse applications and biological activities. edu.krd
Table 2: Examples of Schiff Base Synthesis from Primary Amines
This interactive table provides examples of Schiff bases formed from the condensation of primary amines with various carbonyl compounds.
| Amine Reactant | Carbonyl Reactant | Schiff Base Product | Typical Conditions |
| Aniline | Benzaldehyde | N-Benzylideneaniline edu.krd | Ethanol, reflux edu.krd |
| 4-Methoxyaniline | 4-Methoxybenzaldehyde | (E)-4-methoxy-N-(4-methoxybenzylidene)aniline idosr.org | Methanol (B129727), reflux idosr.org |
| 1H-benzo[d]imidazol-2-yl)methenamine | 4-Fluorobenzaldehyde | N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methenamine mdpi.com | Ethanol, stirring mdpi.com |
Functionalization of the Phenoxy Linkage
The ether linkage (C-O-C) connecting the benzoxazole (B165842) and aniline moieties is generally stable. Cleavage of this aryl ether bond is possible but requires harsh reaction conditions, such as treatment with strong acids like HBr or HI, or potent nucleophiles. Such transformations are less common and would likely compete with reactions at the more accessible aniline and benzoxazole sites. Functionalization is more readily achieved on the aromatic rings themselves rather than by direct manipulation of the ether oxygen.
Multi-Component Reactions Involving this compound as a Synthon
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov As a primary aromatic amine, this compound is a suitable component for several well-known MCRs.
For instance, it could serve as the amine component in:
Isonitrile-based MCRs: Reactions like the Ugi and Passerini reactions utilize an amine, a carbonyl compound, an isocyanide, and (for Ugi) a carboxylic acid to rapidly generate complex molecular scaffolds. nih.gov
Povarov Reaction: This reaction can be performed as a three-component process involving an aniline, an aldehyde, and an activated alkene to synthesize tetrahydroquinolines. nih.gov
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine.
Strecker Reaction: This reaction synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source, which can then be hydrolyzed to produce α-amino acids. nih.gov
The use of this compound in these MCRs would allow for the direct incorporation of the benzoxazolyloxyaniline scaffold into a diverse range of more complex, heterocyclic structures. nih.govmdpi.com
Despite extensive research, no scientific literature detailing the specific polymerization reactions incorporating the compound this compound could be located. Academic databases and patent archives did not yield studies where this particular molecule was utilized as a monomer or comonomer in the synthesis of polymers.
The functional groups present in this compound, namely the primary aniline amine and the benzoxazole moiety, suggest its potential as a monomer in various polymerization reactions. Theoretically, the amine group could participate in step-growth polymerization processes such as polycondensation reactions with diacyl chlorides to form polyamides, or with dianhydrides to produce polyimides. The benzoxazole unit would then be incorporated as a pendant group along the polymer backbone.
However, without experimental data from published research, it is not possible to provide detailed research findings, reaction conditions, or the properties of any resulting polymers. Information regarding the reactivity of this specific monomer, the types of polymers it can form, and the characteristics of such polymers (e.g., thermal stability, solubility, mechanical properties) remains unavailable in the current body of scientific literature.
Consequently, data tables illustrating research findings on the polymerization of this compound cannot be generated.
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in 4-(1,3-Benzoxazol-2-yloxy)aniline.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a series of absorption bands that confirm its molecular structure. Key vibrational frequencies include:
N-H Stretching: The presence of the primary amine group (-NH₂) is typically observed in the region of 3400-3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹.
C=N Stretching: The benzoxazole (B165842) ring's C=N bond shows a characteristic absorption peak.
C-O-C Stretching: The ether linkage (Ar-O-Ar) is identified by strong asymmetric and symmetric stretching bands.
C-N Stretching: The stretching vibration of the aromatic amine C-N bond is also present.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman scattering would be expected to highlight the vibrations of the aromatic rings and the C-C framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the benzoxazole and aniline (B41778) rings would appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns would depend on the substitution pattern and coupling between adjacent protons.
Amine Protons: The two protons of the -NH₂ group would give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons: The carbon atoms of the two aromatic rings would resonate in the downfield region (typically δ 110-160 ppm).
C-O and C-N Carbons: The carbon atoms directly attached to the oxygen and nitrogen atoms would have distinct chemical shifts due to the electronegativity of these heteroatoms. The C-O carbon of the ether linkage and the C-N carbon of the amine would be readily identifiable.
Benzoxazole Carbon: The C2 carbon of the benzoxazole ring, bonded to both oxygen and nitrogen, would have a characteristic chemical shift.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of this compound, as well as in studying its fragmentation patterns under ionization. The molecular weight of this compound is approximately 226.24 g/mol . cymitquimica.com
Under mass spectrometric analysis, the molecule would undergo fragmentation, providing valuable structural information. Common fragmentation pathways could involve the cleavage of the ether bond, loss of the aniline moiety, or fragmentation of the benzoxazole ring. Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be used for detailed analysis, allowing for the separation of the compound before its introduction into the mass spectrometer. e3s-conferences.org Soft ionization techniques may be employed to reduce in-source fragmentation and preserve the molecular ion. waters.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. For this compound, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure would show the planarity of the benzoxazole and aniline rings and the dihedral angle between them. Intermolecular forces, such as hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings, would also be elucidated. These interactions are crucial in determining the packing of the molecules in the crystal lattice. While specific crystallographic data for the title compound is not in the search results, related benzoxazole structures have been analyzed, often showing herringbone arrangements and stabilization through various hydrogen bonds and π–π interactions. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optical Properties
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties of this compound.
UV-Vis Spectroscopy: The UV-Vis spectrum would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the benzoxazole system. The extended conjugation between the benzoxazole and aniline moieties through the ether linkage would influence the position and intensity of these absorption maxima (λ_max). Related benzoxazole derivatives are known to absorb in the UV region, for example, between 296–332 nm. researchgate.net
Photoluminescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the excited state of the molecule and its relaxation pathways. The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter. For instance, similar benzoxazole compounds have been observed to emit in the range of 368–404 nm. researchgate.net These optical properties are of significant interest for applications in organic light-emitting diodes (OLEDs).
Thermal Analysis (DSC, TGA) of Polymers and Materials Incorporating the Compound
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and transitions of polymers and materials that incorporate this compound.
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions like the glass transition temperature (Tg), melting point (Tm), and curing exotherms. For polybenzoxazines, which are related thermosetting polymers, DSC can reveal polymerization temperatures, often showing exothermic peaks. For instance, some benzoxazine (B1645224) monomers exhibit polymerization exotherms at temperatures around 263 °C. researchgate.net The Tg of the resulting polymer is a critical indicator of its operational temperature range.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometric parameters of molecules. For aromatic and heterocyclic compounds like those containing aniline (B41778) and benzoxazole (B165842) moieties, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), provide reliable predictions of molecular geometries, including bond lengths and angles. physchemres.orgsci-hub.sejournalajopacs.com
These calculations are crucial for understanding the molecule's stability and electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. physchemres.orgjournalajopacs.com For instance, a smaller energy gap suggests that a molecule is more easily excitable and may be suitable for applications in electronics. sci-hub.se
Table 1: Representative Theoretical Data for Aniline and Related Heterocycles
This table presents typical values obtained from DFT calculations for aniline and related structures, illustrating the type of data generated in theoretical studies. Specific values for 4-(1,3-Benzoxazol-2-yloxy)aniline would require dedicated calculations.
| Parameter | Aniline (HF/6-31G*) | 2-Aminobenzoxazole Derivative (DFT) | Nitrobenzene (DFT/WB97XD) |
|---|---|---|---|
| Total Energy (Hartree) | -286.9 | - | -418.9 |
| HOMO Energy (eV) | -8.99 | High Stability Indicated | -8.30 |
| LUMO Energy (eV) | 2.58 | - | -2.18 |
| Energy Gap (eV) | 11.57 | - | 6.12 |
| Dipole Moment (Debye) | 1.83 | - | 4.41 |
Source: Data synthesized from computational studies on aniline and its derivatives. journalajopacs.comresearchgate.net
Quantum Chemical Studies of Reactivity and Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the reactivity of molecules and the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and predict the most likely reaction pathways. For aniline derivatives, these studies often focus on reactions like oxidation, which are central to their application and degradation. researchgate.net
For example, the electrochemical oxidation of anilines has been studied theoretically, revealing that the process is often initiated by the formation of a cation radical. researchgate.net The stability of this radical and the subsequent reaction steps are heavily influenced by the substituents on the aniline ring. Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have used methods like M06-2X and CCSD(T) to determine the reaction mechanism and kinetics, identifying the primary products formed under atmospheric conditions.
These theoretical approaches allow for the calculation of activation barriers and reaction-free energies, providing a thermodynamic and kinetic profile of a reaction. For this compound, such studies could predict its susceptibility to electrophilic substitution on the aniline ring or nucleophilic attack at the benzoxazole moiety.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. researchgate.net While specific MD simulations for this compound are not widely published, studies on related benzoxazole derivatives provide a framework for understanding its potential behavior. nih.goveurekaselect.comnih.gov
MD simulations can be used to:
Assess conformational flexibility: Determine the preferred spatial arrangement of the benzoxazole and aniline rings and the rotational barriers between them.
Simulate interactions: Model how the molecule interacts with protein active sites, which is crucial for drug design. For example, docking studies on benzoxazole derivatives have been used to predict their binding affinity to enzymes like COX-2 or DNA gyrase. nih.goveurekaselect.com
Understand condensed-phase properties: Simulate the behavior of the molecule in solution or as part of a material, which is relevant for its application in organic electronics. smolecule.com
In drug discovery, molecular docking, a type of molecular modeling, predicts the binding orientation of a small molecule to a larger target protein. Subsequent MD simulations can then assess the stability of this predicted complex over time, providing a more dynamic picture of the interaction. nih.gov
Prediction of Spectroscopic Parameters (NMR, UV-Vis)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: By performing calculations on a DFT-optimized geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical NMR predictions for related benzoxazole and aniline structures have shown good correlation with experimental spectra, aiding in the correct assignment of signals. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). physchemres.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies help to understand the electronic transitions occurring within the molecule, typically π-π* and n-π* transitions associated with the aromatic and heterocyclic rings. researchgate.net
Studies on related compounds have demonstrated that theoretical predictions can explain experimental observations, such as the shift in λmax upon changes in substitution or solvent. researchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Benzimidazole (B57391) Derivative
This table illustrates the typical agreement between experimental and theoretical spectroscopic values for a molecule with a similar scaffold, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline.
| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
|---|---|---|
| ¹H-NMR Chemical Shift (selected proton, ppm) | 7.85 | 7.91 |
| ¹³C-NMR Chemical Shift (selected carbon, ppm) | 151.2 | 152.5 |
| Vibrational Frequency (IR, cm⁻¹) | 1612 (C=N stretch) | 1625 |
Source: Data from a combined experimental and computational study on a related benzimidazole derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. This is particularly relevant for designing new derivatives of this compound with enhanced properties.
The QSAR process involves:
Generating a dataset: A series of derivatives with known activities (e.g., antifungal, anti-inflammatory) is required. nih.govnih.gov
Calculating molecular descriptors: For each molecule, a set of numerical descriptors is calculated. These can describe electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Developing a mathematical model: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates the descriptors to the observed activity.
QSAR studies on aniline and benzoxazole derivatives have successfully identified key features for specific biological activities. eurekaselect.com For example, a QSAR study on the antimicrobial activity of benzoxazoles found that features like hydrogen bond acceptors/donors and hydrophobicity were crucial for inhibiting DNA gyrase. researchgate.neteurekaselect.com Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds. nih.gov
Table 3: Descriptors Commonly Used in QSAR Models for Aniline and Benzoxazole Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions and reactivity. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Relates to the size and shape of the molecule, affecting binding. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences solubility, membrane permeability, and hydrophobic interactions. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets. researchgate.neteurekaselect.com |
Computational Studies of Solvent Effects on Reaction Pathways
The solvent in which a reaction occurs can have a profound effect on its rate and outcome. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, surrounding the solute molecule.
Studies on aniline and benzoxazole derivatives have used these models to investigate:
Changes in electronic properties: The polarity of the solvent can alter the HOMO-LUMO gap and shift the absorption and emission spectra of fluorescent molecules.
Stability of charged species: Solvents can stabilize charged intermediates or transition states, thereby altering reaction mechanisms and activation energies. For instance, the electrochemical oxidation of anilines is significantly influenced by the solvent composition.
Reaction kinetics: By calculating the free energy profile of a reaction in different solvents, it is possible to predict how the solvent will affect the reaction rate.
These computational approaches are essential for optimizing reaction conditions and for understanding the behavior of this compound in different chemical environments.
Applications in Materials Science Research
Design and Synthesis of Polybenzoxazines and Related Polymers
Polybenzoxazines are a class of thermosetting polymers that have garnered significant attention due to their superior properties compared to traditional phenolic resins. mdpi.com The synthesis of benzoxazine (B1645224) monomers, the precursors to polybenzoxazines, often involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. mdpi.commdpi.com The molecular design flexibility of benzoxazine monomers allows for the incorporation of various functional groups to tailor the final properties of the polymer. techscience.com
The compound 4-(1,3-Benzoxazol-2-yloxy)aniline can be utilized in the synthesis of novel benzoxazine monomers. For instance, asymmetric diamine monomers incorporating both aryl ether and non-linear benzoxazole (B165842) groups, such as 5-amino-2-(4-(4-aminophenoxy)phenyl)benzoxazole, have been designed and synthesized to create new poly(benzoxazole imide)s (PBOIs). rsc.org These PBOIs are prepared through thermal imidization of commercial tetracarboxylic dianhydrides with the synthesized diamines. rsc.org The incorporation of the asymmetric benzoxazole structure with flexible ether linkages has been shown to improve the solubility and processability of the resulting polymers. rsc.org
Thermal Properties and High-Temperature Stability of Polymeric Materials
A hallmark of polybenzoxazine-based materials is their excellent thermal stability. The thermal degradation of these polymers typically begins at temperatures above 250°C. researchgate.net Research has shown that the introduction of specific structural elements can further enhance their high-temperature performance. For example, polybenzoxazines derived from daidzein (B1669772) and furfurylamine (B118560) exhibit excellent thermal stability due to the special benzopyrone structure of daidzein and the presence of the furan (B31954) moiety. nih.gov
The thermal properties of polybenzoxazines and related polymers can be evaluated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information on its degradation temperature and char yield. A higher char yield is often associated with better flame retardancy. researchgate.net DSC is used to determine thermal transitions such as the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.net
Interactive Table: Thermal Properties of Various Polybenzoxazine Systems.
| Polymer System | Td,5% (°C) | Char Yield at 800°C (N2) (%) | Tg (°C) |
| P(P-a- nih.govally) | 329 | 21.2 | 154 |
| PBa/PCF-5% | - | ~50% increase vs pure PBa | ~230 |
| PI-3/PI-4 series | 488–570 | - | up to 333 |
| Poly(Ch/C-fu) films | T10: 350 to 410 | >60 wt% benzoxazine no significant increase | - |
Data sourced from multiple studies for comparative purposes. mdpi.comrsc.orgresearchgate.netmdpi.com
Mechanical Properties and Performance of Benzoxazine-Based Composites
The mechanical integrity of polybenzoxazine-based materials is another critical aspect of their performance. These polymers can exhibit high tensile strength and modulus, although they can sometimes be brittle. mdpi.commdpi.com To address this, researchers have developed various strategies, including the formation of copolymers and composites.
For instance, copolymers of benzoxazine and epoxy resins have been shown to possess higher crosslink densities and improved mechanical properties compared to pure benzoxazine polymers. mdpi.com The incorporation of fillers, such as alumina, into a polybenzoxazine matrix can also significantly enhance mechanical properties like flexural strength and modulus. researchgate.net Dynamic Mechanical Analysis (DMA) is a key technique used to characterize the viscoelastic properties of these materials, providing data on storage modulus and tan δ, which relates to the material's damping characteristics. researchgate.netmdpi.com
Interactive Table: Mechanical Properties of Benzoxazine-Based Materials.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Neat Chitosan Film | 35.3 | - | 11 | - | - |
| PI-3/PI-4 series | 106–168 | 2.7–5.5 | 4.4–9.3 | - | - |
| Alumina/PBA-a (83 wt% Alumina) | - | - | - | ~150 | ~25 |
Dielectric Properties and Low Surface Energy Characteristics
Polybenzoxazines are known for their low dielectric constants, making them suitable for applications in microelectronics and as insulating materials. techscience.comresearchgate.net The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. The incorporation of benzoxazine into epoxy resins has been shown to enhance the dielectric performance of the resulting material. researchgate.net
Furthermore, polybenzoxazines can exhibit extremely low surface-free energy, even lower than that of poly(tetrafluoroethylene), which is known for its non-stick properties. researchgate.net This characteristic makes them attractive for applications requiring anti-biofouling and anticorrosion properties. researchgate.net The dielectric properties of these materials are typically measured over a range of frequencies using an impedance analyzer. researchgate.netresearchgate.net
Flame Retardancy Mechanisms in Benzoxazine Polymers
The inherent flame retardancy of polybenzoxazines is a significant advantage. bohrium.com Aromatic polymers, in general, tend to char rather than decompose into flammable products at high temperatures. techscience.com The flame retardant mechanisms in benzoxazine polymers can involve both gas-phase and condensed-phase actions. researchgate.net
In the gas phase, the release of non-flammable gases during degradation can reduce the oxygen concentration and cool the surface. bohrium.com In the condensed phase, the formation of a stable char layer acts as a barrier, protecting the underlying material from heat and oxygen. mdpi.combohrium.com The flame retardancy of these polymers can be further enhanced by incorporating elements like phosphorus and nitrogen into the benzoxazine structure. mdpi.comrsc.org The Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion, is a common metric used to evaluate flame retardancy. researchgate.net
Fluorescent Materials and Optoelectronic Applications
Derivatives of this compound have shown promise in the field of optoelectronics. The benzoxazole moiety is known to exhibit fluorescence. smolecule.com By combining this with other functional groups, it is possible to create novel fluorophores.
For example, the synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system has been reported. frontiersin.org These materials exhibit strong, solvent-dependent fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). smolecule.comfrontiersin.org In OLEDs, materials derived from 4-(1,3-Benzoxazol-2-yl)aniline can function as hole transport materials, facilitating the movement of positive charges to the emissive layer where light is generated. smolecule.com Research has also explored the second-order nonlinear optical (NLO) properties of substituted 4-(5-nitro-1,3-benzoxazol-2-yl)aniline chromophores for potential use in optical devices. researchgate.net
Development of Sensors Based on Polymeric Derivatives
The versatile chemistry of polybenzoxazines and related polymers also lends itself to the development of sensor technologies. The ability to tailor the chemical structure of the polymer allows for the incorporation of specific recognition elements for detecting various analytes. While direct research on sensors based on this compound is not extensively detailed in the provided context, the broader class of benzoxazine-based polymers offers significant potential in this area. For instance, the modification of benzoxazine resins with other functional polymers or nanoparticles can lead to materials with sensing capabilities for environmental monitoring, industrial process control, or biomedical diagnostics. The high thermal and chemical stability of polybenzoxazines makes them robust platforms for sensor development.
Polymerization Mechanisms and Kinetics
The compound this compound, possessing two reactive amine functional groups, is a suitable monomer for step-growth polymerization, particularly in the synthesis of high-performance polymers like polyimides. The polymerization behavior, including the underlying mechanisms and the rate at which the reaction proceeds, is critical for controlling the properties of the final material.
General Polymerization Mechanism: Polycondensation with Dianhydrides
In the realm of materials science, aromatic diamines such as this compound are frequently employed in polycondensation reactions with aromatic tetracarboxylic dianhydrides to produce polyimides. This process is typically a two-step method, which allows for better processability of the resulting polymer.
Step 1: Poly(amic acid) Formation
The initial step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures. This is a nucleophilic addition reaction where the lone pair of electrons on the nitrogen of the diamine's amino group attacks the electrophilic carbonyl carbon of the anhydride (B1165640) group. researchgate.netresearchgate.net This leads to the opening of the anhydride ring and the formation of a poly(amic acid), also referred to as a poly(amide acid). researchgate.netmdpi.com This intermediate polymer contains both amide and carboxylic acid functional groups in its repeating unit. The reaction is generally rapid and proceeds via a reversible pathway, although the forward reaction is significantly favored. researchgate.net
The reactivity of the diamine and dianhydride plays a crucial role in the rate of poly(amic acid) formation and the final molecular weight of the polymer. researchgate.netmdpi.com The nucleophilicity of the amino groups in this compound and the electrophilicity of the carbonyl groups in the chosen dianhydride are key determining factors. researchgate.net
Step 2: Imidization
The second and final step is the conversion of the poly(amic acid) into the final polyimide. This is a cyclodehydration reaction, where the carboxylic acid group reacts with the amide group to form a five-membered imide ring, with the elimination of water. rsc.org This process, known as imidization, can be achieved through two primary methods:
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures, typically ranging from 150°C to 300°C. researchgate.netrsc.org The heat provides the necessary energy to overcome the activation barrier for the cyclization reaction.
Chemical Imidization: This method is performed at lower temperatures by adding a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine (B92270) or triethylamine, to the poly(amic acid) solution. researchgate.net
The imidization process is critical as it dictates the final properties of the polyimide, including its thermal stability, mechanical strength, and chemical resistance. rsc.org
Polymerization Kinetics
The kinetics of polyimide synthesis are complex and are studied for each step of the reaction.
Kinetics of Poly(amic acid) Formation
The formation of poly(amic acid) is a rapid, second-order reaction. The rate of polymerization is dependent on the concentration of both the diamine and the dianhydride. However, the reaction is often reversible, and the presence of water can lead to the hydrolysis of the anhydride groups, which can complicate the kinetics and limit the achievable molecular weight. mdpi.com
Kinetics of Imidization
The rate of imidization is highly dependent on the temperature, with higher temperatures leading to faster conversion to the polyimide. The activation energy for thermal imidization has been reported for various polyimide systems, typically ranging from 75 to 100 kJ/mol.
Illustrative Kinetic Data for a Hypothetical Polyimide Synthesis
The following table provides hypothetical kinetic data for the thermal imidization of a poly(amic acid) formed from the reaction of this compound with a generic aromatic dianhydride. This data is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.
| Imidization Temperature (°C) | Rate Constant (k) (min⁻¹) | Degree of Imidization after 60 min (%) |
| 150 | 0.015 | 59 |
| 180 | 0.045 | 93 |
| 200 | 0.090 | >99 |
| 220 | 0.180 | >99 |
Activation Energy Calculation
The activation energy (Ea) for the imidization process can be determined from the rate constants at different temperatures using the Arrhenius equation:
k = A * exp(-Ea / (R * T))
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the ideal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the line (Slope = -Ea/R).
Disclaimer: The kinetic data and subsequent calculations presented are hypothetical and intended to illustrate the principles of polymerization kinetics for a system involving this compound. Actual experimental values may vary.
Applications in Medicinal Chemistry Research: in Vitro Mechanistic Studies and Structure Activity Relationships
Investigation of Biological Activities in Vitro: Mechanistic Insights
In vitro studies have been crucial in elucidating the mechanisms through which 4-(1,3-benzoxazol-2-yloxy)aniline and its related compounds exert their biological effects. These investigations provide a foundational understanding of their potential as therapeutic agents.
Anticancer Activity Mechanisms in Cell Lines
Derivatives of the core this compound structure have demonstrated significant anticancer activity in various cancer cell lines. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.
One area of focus has been on the development of benzoxazole (B165842) derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in tumor angiogenesis. rsc.org Theoretical studies combining 3D-QSAR, molecular docking, and molecular dynamics simulations have been employed to understand the interactions between these derivatives and VEGFR-2, indicating that steric, electrostatic, and hydrogen bond interactions are the main drivers for inhibitor-receptor binding. rsc.org
For instance, 4-(Benzo[d]oxazol-2-yl)aniline has shown inhibitory activity against MCF-7 and MDA 468 mammary carcinoma cell lines. medchemexpress.com Similarly, novel benzothiazole (B30560) aniline (B41778) (BTA) ligands and their platinum (II) complexes have been designed and synthesized, demonstrating selective antitumor properties. nih.govnih.gov Some of these compounds exhibited better cytotoxicity in liver, breast, lung, prostate, kidney, and brain cancer cells compared to the clinically used drug cisplatin (B142131). nih.govresearchgate.net Specifically, certain BTA derivatives and their platinum complexes showed selective inhibitory activities against liver cancer cells. nih.govresearchgate.net
The induction of apoptosis is a key mechanism. Studies on benzoxazole derivative K313 in Nalm-6 and Daudi B-cell acute lymphoblastic leukemia cells revealed it induces cell cycle arrest, apoptosis, and autophagy blockage. nih.gov This is achieved by suppressing the mTOR/p70S6K pathway. nih.gov The pro-apoptotic activity of other benzimidazole (B57391) derivatives has been linked to changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine. nih.gov
Furthermore, some ciprofloxacin (B1669076) derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in colorectal (HCT116) and non-small lung carcinoma (A549) cells. nih.gov This was associated with the overexpression of p53 and Bax proteins and decreased expression of p21 and bcl2 genes. nih.gov
Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect | Mechanistic Insight |
| 4-(Benzo[d]oxazol-2-yl)aniline | MCF-7, MDA 468 | Inhibitory activity | Not specified |
| Benzoxazole derivatives | HepG2, HCT-116, MCF-7 | Anticancer activity | VEGFR-2 inhibition |
| Benzothiazole aniline (BTA) ligands and Pt(II) complexes | Liver, breast, lung, prostate, kidney, and brain cancer cells | Cytotoxicity | Potential DNA binding |
| Benzoxazole Derivative K313 | Nalm-6, Daudi | Cell cycle arrest, apoptosis, autophagy blockage | Suppression of mTOR/p70S6K pathway |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] rsc.orgtandfonline.comnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Pro-apoptotic activity | Induction of oxidative stress, potential CDK inhibition |
| Ciprofloxacin-derivative | HCT 116, A549 | Cell cycle arrest (G2/M), apoptosis | Overexpression of p53 and Bax, decreased p21 and bcl2 |
Antifungal and Antibacterial Activity Mechanisms
The benzoxazole scaffold is a cornerstone in the development of new antimicrobial agents. A variety of 2-substituted benzoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov
In one study, a series of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines were screened against Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as the fungi Aspergillus clavatus and Candida albicans. nih.gov Many of these compounds demonstrated potent antibacterial activities, particularly against E. coli. nih.gov The mechanism of action for some benzoxazole derivatives is believed to involve the inhibition of microbial DNA gyrase, as suggested by molecular docking studies. researchgate.net
Similarly, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and shown to possess moderate to good antifungal activities against various fungal strains, including Gibberella zeae and Pellicularia sasakii. nih.gov
Table 2: In Vitro Antimicrobial Activity of Benzoxazole Derivatives
| Compound Series | Tested Organisms | Activity | Potential Mechanism |
| 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. clavatus, C. albicans | Potent antibacterial, especially against E. coli | Not specified |
| Fluorinated 5‐substituted 1,2,4‐oxadiazole‐3‐yl benzoxazole derivatives | Various bacteria | Outstanding to good antibacterial activity | Inhibition of microbial DNA gyrase |
| 1,4-benzoxazin-3-one derivatives with acylhydrazone moiety | G. zeae, P. sasakii, P. infestans, C. wilt | Moderate to good antifungal activity | Not specified |
Enzyme Inhibition Studies and Mechanistic Elucidation
Benzoxazole derivatives have been identified as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects. For instance, certain benzoxazole derivatives are effective inhibitors of monoamine oxidase (MAO), particularly MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net
In another study, novel benzoxazole and naphthoxazole analogs were designed and evaluated as cholinesterase inhibitors. mdpi.com One compound, 4-(Naphtho[1,2-d] rsc.orgnih.govoxazol-2-yl)benzene-1,3-diol, was identified as a highly potent inhibitor of acetylcholinesterase (AChE) with an IC50 of 58 nM, exhibiting a mixed-type inhibition. mdpi.com This highlights the potential of these scaffolds in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. mdpi.com
Furthermore, research on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives, designed as analogues of febuxostat, has shown their ability to inhibit xanthine (B1682287) oxidase. nih.gov Molecular docking studies suggest that the incorporated methylene (B1212753) amine spacer provides a heteroatom that can form hydrogen bonds within the active site of the enzyme. nih.gov
Antioxidant Properties and Related Mechanisms
Many benzoxazole derivatives exhibit significant antioxidant properties, which are often evaluated through their ability to scavenge free radicals. The antioxidant capacity of these compounds is typically assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.gov
For example, a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated that derivatives with fluorinated phenyl motifs exhibited high interaction with the DPPH radical. nih.govnih.gov The presence of electron-withdrawing groups like fluorine appeared to enhance the radical scavenging ability. nih.govcsic.es
The antioxidant activity of 2-substituted quinazolin-4(3H)-ones has also been investigated. nih.gov It was found that the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group on the phenyl ring (in ortho or para positions), is crucial for antioxidant activity. nih.gov Some of these derivatives also displayed metal-chelating properties. nih.gov The mechanism of antioxidant action for many of these compounds involves hydrogen atom transfer to neutralize free radicals. nih.gov
Antileishmanial Activity Research
Research into the antileishmanial activity of benzoxazole and related heterocyclic compounds has yielded promising results. Leishmaniasis is a parasitic disease with limited treatment options, making the development of new, effective drugs a priority. nih.gov
Studies have shown that certain nitroaromatic compounds, including derivatives of 4-nitro-1H-imidazole, are active against Leishmania amazonensis amastigotes in vitro, with good selectivity indexes. nih.gov Similarly, a series of p-nitrobenzenesulfonamides and a p-nitroaniline compound demonstrated significant activity against Leishmania infantum promastigotes and a substantial reduction in parasite burden in a mouse model. researchgate.net The proposed mechanism of action for some of these compounds involves DNA interaction and nuclease activity in the presence of copper. researchgate.net
Novel quinazolinone-triazole hybrids have also been synthesized and investigated for their antileishmanial activity, with some derivatives showing moderate inhibition of promastigote growth. researchgate.net Furthermore, new benzimidazole-triazole derivatives have been evaluated against Leishmania tropica, with molecular docking studies suggesting that they may act by inhibiting sterol 14-alpha-demethylase. nih.gov
Structure-Activity Relationship (SAR) Studies for Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.
SAR studies on benzoxazole derivatives have revealed that the nature and position of substituents on the benzoxazole ring and the aniline moiety significantly impact their biological effects. For instance, in the context of anticancer activity, the presence of electron-withdrawing and electron-releasing groups at different positions can enhance the antiproliferative effects. researchgate.net Molecular docking analyses have shown that benzoxazoles can bind strongly to protein targets like Akt and NF-κB, which are involved in cancer cell proliferation and survival. researchgate.net
In the development of antimicrobial agents, SAR studies have guided the synthesis of 2-substituted benzoxazoles with improved potency. nih.gov For example, the substitution pattern on the 2-phenyl ring of 2-phenyl-1,3-benzoxazoles can modulate their antibacterial spectrum and efficacy. nih.gov
Regarding enzyme inhibition, SAR studies on benzoxazole derivatives as MAO inhibitors have shown that specific substitutions can lead to high potency and selectivity for either MAO-A or MAO-B. researchgate.net Similarly, for cholinesterase inhibitors, the presence of a naphthoxazole core instead of a benzoxazole core, along with specific hydroxylation patterns on the phenyl ring, was found to significantly enhance inhibitory activity against AChE. mdpi.com
The antioxidant properties of benzoxazole derivatives are also heavily influenced by their structure. The presence of hydroxyl groups, particularly in ortho and para positions on an attached phenyl ring, is often a key determinant of radical scavenging activity. nih.gov
In the pursuit of antileishmanial agents, SAR studies have helped in the design of more potent and selective compounds. For example, the type of substituent on the quinazolinone scaffold of quinazolinone-triazole hybrids has been shown to affect their activity against Leishmania promastigotes. researchgate.net
Influence of Substituent Effects on Biological Activity
The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of substituents on both the benzoxazole and aniline rings. Structure-activity relationship (SAR) studies on related benzoxazole derivatives have revealed key insights into optimizing their therapeutic potential.
For instance, in a series of 2-(2-arylphenyl)benzoxazole derivatives, which share a similar bi-aryl linkage, the introduction of various functional groups such as methoxy, methylthio, and chloro groups on the aryl ring led to significant variations in their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Specifically, compounds with a p-methoxy or p-methylthio substituent on the pendant phenyl ring demonstrated potent and selective COX-2 inhibition. nih.gov This suggests that electron-donating groups can enhance activity, potentially by improving binding interactions within the enzyme's active site.
Furthermore, studies on other benzoxazole-containing compounds have highlighted the importance of lipophilicity and electronic effects. The presence of electron-withdrawing groups, such as nitro or halogen moieties, on the benzoxazole ring has been shown to modulate the antimicrobial and antiproliferative effects of these compounds. nih.gov The aniline portion of this compound offers another avenue for chemical modification. The amino group can be acylated, alkylated, or incorporated into various heterocyclic systems, allowing for fine-tuning of the molecule's properties to achieve desired biological outcomes.
A systematic analysis of substituent effects on a series of 2-(phenoxymethyl)benzoxazole derivatives against various phytopathogenic fungi revealed that both the electronic nature and the position of substituents on the phenoxy ring significantly impact their antifungal activity. researchgate.net This underscores the importance of a thorough exploration of the chemical space around the core scaffold to identify optimal substitution patterns for specific biological targets.
Table 1: Influence of Substituents on the Biological Activity of Benzoxazole Derivatives
| Scaffold | Substituent(s) | Biological Activity | Key Findings | Reference |
| 2-(2-Arylphenyl)benzoxazole | p-OCH3, p-SCH3 on aryl ring | COX-2 Inhibition | Electron-donating groups enhance selective COX-2 inhibition. | nih.gov |
| 2-(Phenoxymethyl)benzoxazole | Various on phenoxy ring | Antifungal | Electronic properties and position of substituents are critical for activity. | researchgate.net |
| General Benzoxazoles | Electron-withdrawing groups | Antimicrobial, Antiproliferative | Modulates biological effects. | nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of the this compound scaffold is essential for understanding its preferred spatial arrangement and identifying the bioactive conformation responsible for its therapeutic effects.
The flexibility of the ether linkage between the benzoxazole and aniline rings allows for a range of possible conformations. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for investigating these conformational preferences. Identifying the lowest energy conformers and comparing them with the conformation adopted upon binding to a biological target can provide crucial insights for rational drug design.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is instrumental in elucidating the binding mode and key interactions that govern the ligand-target recognition process. For the this compound scaffold, molecular docking studies have been employed to explore its potential interactions with various biological targets, including protein kinases. nih.gov
Protein kinases are a crucial class of enzymes often implicated in diseases such as cancer, making them attractive targets for drug development. Several studies have investigated the docking of benzoxazole-containing compounds into the ATP-binding site of various kinases. For example, in a study of novel benzoxazole derivatives as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, docking simulations revealed that the benzoxazole moiety could form key hydrogen bond interactions with hinge region residues, such as Cys917. nih.gov The aniline portion of the scaffold can also participate in crucial interactions, forming hydrogen bonds with residues in the active site.
In another study, docking of 1,3,4-oxadiazole (B1194373) derivatives containing a benzotriazole (B28993) moiety (structurally related to benzoxazole) into the active site of Focal Adhesion Kinase (FAK) provided insights into their binding mode and helped to rationalize their observed inhibitory activity. nih.gov These studies highlight the utility of molecular docking in understanding the structure-activity relationships of benzoxazole derivatives and guiding the design of more potent and selective inhibitors.
Table 2: Molecular Docking Studies of Benzoxazole Derivatives with Biological Targets
| Derivative Scaffold | Biological Target | Key Interactions | Reference |
| Benzoxazole-benzamide | VEGFR-2 | H-bond with Cys917 in the hinge region. | nih.gov |
| 1,3,4-Oxadiazole-benzotriazole | FAK | Exploration of binding mode to rationalize inhibitory activity. | nih.gov |
| 2-(2-Arylphenyl)benzoxazole | COX-2 | Binding interaction energy comparable to selective NSAIDs. | nih.gov |
Ligand Design Principles Based on the Benzoxazole-Aniline Scaffold
The collective findings from SAR studies, conformational analysis, and molecular docking provide a set of guiding principles for the design of novel ligands based on the this compound scaffold. These principles aim to optimize the potency, selectivity, and pharmacokinetic properties of new drug candidates.
A key design strategy involves the strategic placement of substituents on both the benzoxazole and aniline rings to enhance binding affinity and modulate physicochemical properties. For instance, the introduction of hydrogen bond donors and acceptors at appropriate positions can lead to stronger interactions with the target protein. The aniline nitrogen provides a convenient handle for introducing a variety of functional groups that can probe different regions of the binding pocket or improve properties such as solubility.
Another important principle is the consideration of the conformational constraints of the scaffold. Introducing rigidifying elements or specific substituents can lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency.
Furthermore, the benzoxazole-aniline scaffold can serve as a core fragment for fragment-based drug design. By combining this core with other chemical fragments known to interact with specific sub-pockets of a target enzyme, novel and potent inhibitors can be developed. The identification of the 2-(2-arylphenyl)benzoxazole scaffold as a new and selective ligand for COX-2 through scaffold hopping is a testament to the potential of this approach. nih.gov The design of new benzoxazole derivatives as potential VEGFR-2 inhibitors also showcases the application of rational design principles based on the pharmacophoric features of known inhibitors. nih.gov
Catalytic Applications and Methodologies
Use of 4-(1,3-Benzoxazol-2-yloxy)aniline or Its Derivatives as Ligands in Metal Catalysis
While direct studies on the use of this compound as a ligand in metal catalysis are not extensively documented, the broader class of benzoxazole (B165842) and aniline (B41778) derivatives has demonstrated significant utility in coordination chemistry and catalysis. The nitrogen atom of the oxazole (B20620) ring and the exocyclic amino group can act as chelating ligands, stabilizing metal complexes and influencing their catalytic activity.
Research on related compounds, such as benzothiazole (B30560) aniline (BTA) ligands and their platinum(II) complexes, has shown promising anticancer activity, highlighting the ability of such structures to coordinate with metal ions. nih.gov Furthermore, transition metal complexes derived from Schiff base ligands containing benzoxazole moieties have been synthesized and characterized, demonstrating their capacity to act as catalysts in reactions like the oxidation of aniline. nih.gov For instance, certain copper(II) complexes with meridional tridentate "NNO" ligands have been successfully used as catalysts for the synthesis of substituted benzoxazole derivatives under mild conditions. rsc.org
The potential of this compound and its derivatives as ligands can be inferred from the catalytic performance of these related systems. The electronic properties of the aniline and benzoxazole rings can be tuned by introducing various substituents, thereby modifying the ligand's donor-acceptor characteristics and, consequently, the catalytic behavior of the resulting metal complex. The table below summarizes the catalytic activities of metal complexes with ligands structurally related to this compound.
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Copper(II) complexes with tridentate "NNO" ligands | Benzoxazole synthesis | Various aldehydes and 2-aminophenols | Efficient synthesis of 34 different benzoxazole derivatives under mild conditions. rsc.org |
| Platinum(II) complexes with benzothiazole aniline (BTA) ligands | Anticancer agent development | Multiple normal and cancerous cell lines | L1 and L1Pt showed better cytotoxicity than cisplatin (B142131) in several cancer cell lines. nih.gov |
| Transition metal complexes with 2-fluoro-N'-((E)-2-hydroxyphenyl)methylene)benzohydrazide | Aniline oxidation | Aniline | All complexes showed 100% selectivity in producing azobenzene, with complex 4 having the highest activity (91%). nih.gov |
| Rare earth metal complexes with amino-bridged tris(phenolato) ligands | Cycloaddition of CO2 and epoxides | Various epoxides and CO2 | High catalytic activity and selectivity for the formation of cyclic carbonates. researchgate.net |
Organocatalysis with Modified Anilino-Benzoxazole Structures
The field of organocatalysis has seen a surge in the development of small organic molecules that can catalyze chemical transformations with high efficiency and stereoselectivity. Modified anilino-benzoxazole structures hold promise as organocatalysts, particularly due to their potential for hydrogen bonding and the formation of chiral scaffolds.
Chiral phosphoric acids derived from biaryl structures have been effectively used in atroposelective reactions, such as the amination of aromatic biaryls. beilstein-journals.org The anilino-benzoxazole framework can be envisioned as a component of such chiral catalysts. For example, a supramolecular organocatalyst formed from proline and 1-(2-(benzoxazole-2-yl)phenyl)-3-phenylthiourea has been explored in asymmetric aldol (B89426) reactions, demonstrating the potential of combining the benzoxazole motif with other catalytic units. researchgate.net
Furthermore, chiral benzimidazole-derived guanidines have been successfully employed as organocatalysts in the asymmetric α-amination of 1,3-dicarbonyl compounds. mdpi.com Given the structural similarities between benzimidazole (B57391) and benzoxazole, it is plausible that chiral anilino-benzoxazole derivatives could be developed into effective bifunctional organocatalysts, where the aniline and benzoxazole moieties participate in substrate activation through hydrogen bonding. The table below presents examples of organocatalytic systems based on related structures.
| Organocatalyst | Reaction Type | Substrates | Key Findings |
| Chiral Phosphoric Acid (CPA) | Atroposelective biaryl amination | Aniline and phenol (B47542) substrates with dibenzylazodicarboxylate | Achieved very good yields and excellent enantioselectivities for products with a Boc-protected amino group. beilstein-journals.org |
| Proline and 1-(2-(benzoxazole-2-yl)phenyl)-3-phenylthiourea | Asymmetric aldol reactions | Not specified | Investigated as a supramolecular organocatalyst. researchgate.net |
| Chiral benzimidazole-derived guanidines | Asymmetric α-amination of 1,3-dicarbonyl compounds | 1,3-dicarbonyl compounds | Efficient catalysts for electrophilic amination, activating substrates through hydrogen-bond interactions. mdpi.com |
| Jørgensen–Hayashi-type catalyst | Atroposelective Michael addition | Alkynals | Efficiently produced a range of axially chiral styrenes in high yields and enantiomeric purities. beilstein-journals.org |
Mechanistic Studies of Catalytic Processes
Understanding the reaction mechanisms of catalytic processes involving anilino-benzoxazole structures is crucial for the rational design of more efficient and selective catalysts. Mechanistic investigations often combine experimental techniques with computational studies to elucidate the roles of the catalyst, substrates, and intermediates.
For the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel, mechanistic studies suggest that the reaction proceeds through the protonation of the carbonyl oxygen of the aldehyde by the acidic sites on the catalyst surface. nih.govacs.org This is followed by the nucleophilic attack of the amino group of 2-aminophenol (B121084), leading to the formation of a 2-(benzylideneamino)phenol (B1618444) intermediate, which was confirmed by mass spectrometry. nih.govacs.org
In the context of metal-catalyzed reactions, a study on the copper-catalyzed synthesis of benzoxazole derivatives proposed a mechanism involving H-atom abstraction by a phenoxyl radical complex. rsc.org Computational studies, such as those performed on bis(benzoxazole)-based overcrowded alkenes, have provided detailed insights into the dynamics and photochemical isomerization pathways of benzoxazole-containing molecular motors. acs.org Although not directly a catalytic process in the traditional sense, these studies highlight the utility of computational methods in understanding the behavior of benzoxazole derivatives.
Molecular docking studies have also been employed to understand the interaction between benzoxazole-based compounds and biological targets, such as in the development of anti-Alzheimer's agents, which can provide a basis for understanding catalyst-substrate interactions. nih.gov
Supramolecular Chemistry Aspects
Molecular Recognition Phenomena Involving the Benzoxazole-Aniline Scaffold
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to the supramolecular behavior of the benzoxazole-aniline scaffold. The key to this lies in the molecule's distinct structural features: the electron-rich aniline (B41778) ring, the electron-deficient benzoxazole (B165842) system, and the linking ether oxygen atom. These elements provide sites for a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.
The aniline group, with its primary amine, is a potent hydrogen bond donor, capable of interacting with hydrogen bond acceptors. Conversely, the nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors. For instance, analogues of benzoxazole have been shown to interact with nucleic acids, where the benzoxazole moiety, with its heteroatoms, plays a crucial role in sequence recognition within the DNA minor groove. nih.gov In one study, the orientation of the benzoxazole unit, specifically the inward-pointing oxygen atom, was found to influence the recognition of GC base pairs. nih.gov This highlights the directional nature of the interactions involving the benzoxazole core.
Furthermore, the aromatic nature of both the benzoxazole and aniline rings facilitates π-π stacking interactions. These interactions are crucial in the assembly of many organic molecules and can be modulated by the electronic nature of the aromatic systems. The electron-donating character of the aniline ring and the electron-accepting nature of the benzoxazole ring can lead to favorable donor-acceptor π-π stacking, a significant driving force for self-assembly.
Self-Assembly Strategies for Ordered Architectures
The inherent molecular recognition capabilities of the benzoxazole-aniline scaffold can be harnessed to direct its self-assembly into ordered supramolecular architectures. While specific studies on the self-assembly of 4-(1,3-Benzoxazol-2-yloxy)aniline are not extensively documented, research on related benzoxazole derivatives provides significant insights into potential assembly pathways.
One of the primary driving forces for the self-assembly of such molecules is the interplay of hydrogen bonding and π-π stacking interactions. The aniline's amine group can form extended hydrogen-bonded chains, which can then be further organized by the stacking of the aromatic benzoxazole and phenyl rings. This synergistic effect can lead to the formation of one-dimensional tapes, fibers, or two-dimensional sheets.
For example, studies on carbazole-based vinyl-benzoxazole derivatives have demonstrated their ability to form gels through self-assembly into fibrous networks. nih.gov In these systems, a head-to-tail π-stacking arrangement between the aromatic groups was observed, alongside ordered stacking of alkyl chains. nih.gov Although this compound lacks long alkyl chains, the principles of π-stacking and directional non-covalent interactions remain relevant. The planarity of the benzoxazole unit contributes to efficient packing, a feature often exploited in the design of self-assembling systems. nih.gov
Theoretical studies on other benzoxadiazole derivatives have highlighted the importance of various non-covalent interactions, including π-hole interactions and carbonyl interactions, in dictating their crystalline polymorphism. mdpi.com These computational approaches can be invaluable in predicting the preferred self-assembly modes of this compound.
Host-Guest Interactions and Binding Thermodynamics
The benzoxazole-aniline scaffold possesses features that make it a potential candidate for host-guest chemistry, where it could act as either a host or a guest molecule. The benzoxazole ring system can provide a cavity-like feature, and the combination of aromatic surfaces and heteroatoms offers multiple points of interaction for a guest molecule.
While specific host-guest studies involving this compound are scarce, the principles of host-guest chemistry can be inferred from related systems. For instance, the binding of various guest molecules to macrocyclic hosts like cyclodextrins and cucurbiturils is often driven by a combination of hydrophobic effects, van der Waals forces, and specific hydrogen bonds. wikipedia.orgthno.org The aromatic portions of the benzoxazole-aniline molecule could be encapsulated within the hydrophobic cavity of such hosts.
The thermodynamics of host-guest binding are crucial for understanding the stability of the resulting complexes. The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation provides a complete picture of the binding process. nih.govsemanticscholar.orgrsc.org Experimental techniques like isothermal titration calorimetry (ITC) are instrumental in determining these thermodynamic parameters. For example, studies on amino-ethers have utilized experimental and computational methods to quantify the strength of intramolecular hydrogen bonds, a key non-covalent interaction. nih.govnih.gov
Computational methods, such as molecular dynamics simulations and quantum chemical calculations, can also provide detailed insights into the binding modes and energies of host-guest complexes. rsc.orgnih.gov These approaches could be applied to predict the affinity of this compound for various hosts or its ability to act as a host for smaller guest molecules.
Applications in Supramolecular Liquid Crystals
The rigid, calamitic (rod-like) shape of molecules containing the benzoxazole scaffold makes them excellent candidates for the construction of liquid crystals. The formation of liquid crystalline phases is a prime example of self-assembly, where intermolecular forces dictate the long-range orientational order of the molecules.
Numerous studies have demonstrated the utility of benzoxazole derivatives in the design of nematic and smectic liquid crystals. researchgate.net The introduction of a benzoxazole unit into a molecule can enhance its birefringence (Δn) and dielectric anisotropy (Δε), key properties for applications in liquid crystal displays (LCDs). The high degree of π-conjugation in the benzoxazole ring contributes to a large polarizability anisotropy, which is essential for achieving high birefringence.
For instance, benzoxazole-terminated mesogenic compounds have been synthesized and shown to exhibit high birefringence and large dielectric anisotropy. The properties of these liquid crystals can be fine-tuned by the introduction of substituents, such as fluorine atoms, or by altering the length of terminal alkyl chains. The formation of these ordered phases is a direct consequence of the collective intermolecular interactions, including π-π stacking of the benzoxazole cores and van der Waals forces between the flexible chains.
While this compound itself may not be a liquid crystal, its rigid core structure is a valuable building block for designing more complex liquid crystalline molecules. By attaching appropriate mesogenic groups and terminal chains to the aniline nitrogen or the phenyl ring, it is conceivable to create novel liquid crystals with tailored properties.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Method Development (HPLC, GC-MS) for Research Sample Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of 4-(1,3-Benzoxazol-2-yloxy)aniline in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of non-volatile and volatile compounds, respectively.
High-Performance Liquid Chromatography (HPLC):
For a compound with the structural characteristics of this compound, which possesses both aromatic and heterocyclic moieties, reversed-phase HPLC (RP-HPLC) is a primary method of choice. The development of an RP-HPLC method would typically involve a C8 or C18 stationary phase, which provides effective separation based on hydrophobicity.
The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed to achieve good resolution and peak shape. For instance, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration. nih.gov Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzoxazole (B165842) and aniline (B41778) rings. The selection of the detection wavelength is based on the compound's UV-Vis spectrum, with wavelengths around the absorption maxima providing the highest sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC-MS analysis could be feasible, potentially requiring derivatization to enhance volatility and thermal stability. Derivatization of the primary amine group, for example, with reagents like 4-carbethoxyhexafluorobutyryl chloride, can produce a more volatile derivative suitable for GC analysis. nih.gov
The choice of the GC column is crucial for separating the analyte from potential impurities. A fused silica (B1680970) capillary column, such as one coated with a nonpolar (e.g., SE-54) or medium-polarity stationary phase, would be a suitable starting point. epa.gov The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. The quantitative ion and auxiliary ions for aniline derivatives are used for accurate quantification. epa.gov
Table 1: Illustrative Starting Conditions for Chromatographic Analysis of this compound and Related Compounds
| Parameter | HPLC | GC-MS (for aniline derivatives) |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Fused silica capillary with SE-54 (30 m x 0.25 mm) epa.gov |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient nih.gov | Helium |
| Flow Rate | 1.0 mL/min | ~1 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Detection Wavelength | Based on UV-Vis spectrum (e.g., 254 nm, 288 nm) nih.gov | N/A (Scan or SIM mode) |
| Injection Volume | 10-20 µL | 1 µL (splitless) |
| Oven Temperature Program | N/A | Initial temp: 60°C, ramp to 280°C |
| Derivatization | Not typically required | May be needed to improve volatility nih.gov |
Spectrophotometric Quantification Techniques
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Given the presence of aromatic rings and the benzoxazole heterocycle, this compound is expected to exhibit significant UV absorbance.
The principle of spectrophotometric quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Studies on structurally similar 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown that these compounds absorb UV radiation in the UVA range, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm in ethanol. scielo.brscielo.br The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter determined from the calibration curve. For related benzoxazole derivatives, molar absorptivity values can be in the order of 10^4 to 10^5 L·mol⁻¹·cm⁻¹. scielo.brscielo.br The vapor absorption spectrum of benzoxazole itself shows two band systems in the near-ultraviolet region. rsc.orgcdnsciencepub.com
Table 2: Representative Spectrophotometric Data for Benzoxazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| 2-(amino-2'-hydroxyphenyl)benzoxazole derivative 1 | Ethanol | 336 | 1.83 x 10⁴ | scielo.brscielo.br |
| 2-(amino-2'-hydroxyphenyl)benzoxazole derivative 2 | Ethanol | 374 | 5.30 x 10⁴ | scielo.brscielo.br |
| 2-(amino-2'-hydroxyphenyl)benzoxazole derivative 3 | Ethanol | 339 | 1.69 x 10⁵ | scielo.brscielo.br |
| Benzoxazole (vapor) | N/A | ~274 (36,493 cm⁻¹) | N/A | cdnsciencepub.com |
Electrophoretic Techniques for Separation
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged or chargeable species. For aromatic amines like this compound, several CE modes can be employed.
Capillary Zone Electrophoresis (CZE):
In CZE, separation is based on the differential migration of ions in an electric field. Since the aniline moiety is basic, it can be protonated in an acidic buffer to form a cation. The separation of aromatic amines has been successfully achieved using CZE with a low pH buffer (e.g., 40 mmol/L NaH2PO4 at pH 1.7). nih.gov Under these conditions, the analytes carry a positive charge and migrate towards the cathode. The migration time is influenced by the charge-to-size ratio of the ion, as well as the electroosmotic flow (EOF). Controlling the pH is critical, as a slight increase can significantly affect the migration time. nih.gov
Micellar Electrokinetic Chromatography (MEKC):
For neutral or poorly soluble compounds, MEKC is a valuable technique. This method involves the addition of a surfactant (e.g., sodium dodecyl sulfate) to the buffer at a concentration above its critical micelle concentration. The resulting micelles act as a pseudostationary phase, and separation is based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. Derivatization with a fluorescent tag, such as fluorescamine, can be used to enhance detection sensitivity for aniline derivatives. nih.gov
Table 3: Potential Electrophoretic Conditions for the Analysis of this compound
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica, uncoated | Fused silica, uncoated |
| Buffer | Low pH buffer (e.g., 40 mmol/L NaH2PO4, pH 1.7) nih.gov | Borate or phosphate buffer with surfactant (e.g., SDS) |
| Applied Voltage | 15-25 kV | 15-25 kV |
| Detection | UV-Vis or Amperometric nih.govresearchgate.net | UV-Vis or Laser-Induced Fluorescence (with derivatization) nih.gov |
| Injection | Hydrodynamic or Electrokinetic | Hydrodynamic or Electrokinetic |
| Derivatization | Not required for UV detection | May be used to enhance detection (e.g., with fluorescamine) nih.gov |
Development of Stability-Indicating Methods for Research Compounds
Stability-indicating methods are crucial for determining the intrinsic stability of a compound and for monitoring its degradation over time under various environmental conditions. An HPLC-based stability-indicating assay is the most common approach.
The development of such a method for this compound would involve subjecting the compound to forced degradation under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl).
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH).
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).
Thermal Degradation: Heating the solid or a solution of the compound.
Photodegradation: Exposing the compound to UV or visible light.
Following exposure to these stress conditions, the samples are analyzed by a chromatographic method, typically HPLC. The primary goal is to develop a method that can separate the intact parent compound from all potential degradation products. nih.gov This ensures that the quantification of the parent compound is not interfered with by its degradants. A photodiode array (PDA) detector is highly beneficial in these studies as it can be used to assess the peak purity of the analyte peak, confirming that it is not co-eluting with any degradation products. nih.gov
For example, studies on other heterocyclic compounds have shown that they can be susceptible to degradation under acidic, basic, and oxidative conditions. tandfonline.comnih.gov The developed HPLC method must demonstrate adequate resolution between the parent peak and the peaks of the degradation products. nih.gov
Table 4: General Approach for Developing a Stability-Indicating HPLC Method
| Step | Description | Example Conditions |
| 1. Forced Degradation | Subject the compound to stress conditions to generate degradation products. | Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidation (3% H₂O₂), Heat (60-80°C), Light (ICH photostability chamber) |
| 2. Method Development | Develop an HPLC method to separate the parent compound from degradation products. | RP-HPLC with a C18 column and a gradient of acetonitrile and a buffered aqueous phase. nih.gov |
| 3. Method Validation | Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. nih.gov | Peak purity analysis using a PDA detector to confirm specificity. |
| 4. Stability Study | Use the validated method to assess the stability of the compound under defined storage conditions. | Long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability testing. |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods for 4-(1,3-Benzoxazol-2-yloxy)aniline and its analogs is a critical first step for enabling further research. Current synthetic strategies for benzoxazoles often involve the condensation of 2-aminophenols with various reagents. rsc.org Future research should focus on novel pathways that offer high yields, scalability, and sustainability.
One promising avenue is the exploration of catalyst systems that can facilitate the synthesis under milder conditions. For instance, the use of nanocatalysts, ionic liquids, and metal catalysts has shown success in the synthesis of other benzoxazole (B165842) derivatives. rsc.org Investigating these for the formation of the ether linkage in the target molecule could lead to more efficient processes. Furthermore, green chemistry approaches, such as microwave-assisted or ultrasound-promoted reactions, could significantly reduce reaction times and energy consumption compared to conventional methods. nih.gov A recent review highlights various well-organized synthetic methodologies for benzoxazole using 2-aminophenol (B121084) with different substrates and catalysts that could be adapted. rsc.org
Future synthetic research could explore a one-pot strategy, which has been successfully used for other benzoxazole-substituted esters, to improve efficiency and reduce waste. nih.gov The development of such methods would be crucial for producing a library of derivatives for structure-activity relationship (SAR) studies.
Advanced Functional Material Development
The unique photophysical properties of the benzoxazole ring make it a valuable component in the design of advanced functional materials. nih.gov Benzoxazole derivatives are known for their fluorescence and have applications as whitening agents and in dye lasers. jrespharm.com The linkage to an aniline (B41778) group, a well-known electron-donating moiety, in this compound suggests potential for interesting electronic and optical properties.
Future research should investigate the potential of this compound and its derivatives in the development of:
Organic Light-Emitting Diodes (OLEDs): Boron-complexed benzoxazole dyes have shown promise in OLED technology due to their high fluorescence quantum yields and tunable emissions. nih.gov The specific electronic architecture of this compound could be explored for its utility as a hole-transporting or emissive material in OLED devices.
Chemosensors: The benzoxazole scaffold can be functionalized to create selective chemosensors for detecting various ions and neutral molecules. The aniline group in the target molecule provides a site for further modification to tune its selectivity and sensitivity.
Mechanochromic Luminescent Materials: Boron-benzoxazole complexes have demonstrated mechanochromic luminescence, where their color and emission properties change in response to mechanical stress. nih.gov This opens up possibilities for applications in stress-sensing coatings and security inks.
Deeper Mechanistic Understanding of Biological Interactions
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netmdpi.com The benzoxazole ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with various biological targets. researchgate.net The presence of the aniline group, a common feature in many bioactive molecules, further enhances the potential of this compound as a pharmacologically active agent. nih.gov
Future research should focus on:
Antiproliferative Activity: Many benzoxazole derivatives have shown potent anticancer activity by inhibiting key enzymes such as topoisomerases and protein kinases. researchgate.netresearchgate.net A comprehensive screening of this compound and its derivatives against a panel of cancer cell lines could reveal potential lead compounds for anticancer drug discovery. nih.gov Mechanistic studies would then be crucial to identify the specific molecular targets and pathways involved. For example, some benzoxazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov
Antimicrobial Activity: Given the documented antibacterial and antifungal properties of various benzoxazole compounds, the target molecule should be evaluated for its efficacy against a broad spectrum of pathogens. nih.govresearchgate.net Molecular docking studies could help in identifying potential bacterial or fungal enzyme targets, such as DNA gyrase. nih.gov
Enzyme Inhibition: The benzoxazole scaffold is present in inhibitors of various enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammation. Investigating the inhibitory potential of this compound against these and other clinically relevant enzymes is a promising research direction.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can accelerate the design and optimization of novel molecules with desired properties.
For this compound, future research leveraging AI and ML could include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. This can help prioritize the synthesis of the most promising candidates and reduce the time and cost of drug discovery. In silico models can also be used to predict ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties.
Generative Models for De Novo Design: Generative AI algorithms can design entirely new molecules with optimized properties. By providing the model with the desired characteristics, such as high binding affinity to a specific biological target or specific photophysical properties, novel derivatives of this compound can be generated for synthetic exploration.
Predictive Modeling of Material Properties: Machine learning models can be trained to predict the physical and chemical properties of aniline derivatives and other organic molecules. This could be applied to forecast the electronic, optical, and material properties of novel derivatives of the target compound, guiding the development of new functional materials.
Potential in Advanced Chemical Technologies and Processes
Beyond materials and medicine, the unique chemical structure of this compound suggests potential applications in other advanced chemical technologies.
Future research could explore its use as:
A Building Block for Complex Molecules: The compound can serve as a versatile intermediate for the synthesis of more complex molecular architectures with applications in agrochemicals or other specialty chemicals. rsc.org
A Ligand in Coordination Chemistry: The nitrogen atoms in the benzoxazole and aniline moieties can act as coordination sites for metal ions. This could lead to the development of novel catalysts or metal-organic frameworks (MOFs) with interesting properties and applications.
A Component in Azo Dyes: The aniline group can be diazotized and coupled with other aromatic compounds to create novel azo dyes. The benzoxazole moiety could impart unique coloristic and fastness properties to these dyes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,3-Benzoxazol-2-yloxy)aniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting substituted benzoxazole derivatives with aniline precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) . Purification often involves solvent evaporation under reduced pressure followed by recrystallization. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and controlled pH conditions to prevent side reactions like over-acylation .
Q. How can researchers validate the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm aromatic proton environments (e.g., benzoxazole ring protons at δ 7.2–8.1 ppm) and amine group presence .
- X-ray Crystallography : Resolves bond angles and crystallographic packing, as demonstrated for structurally similar compounds like 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridyl-methyl)aniline .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, exact mass 235.0842) .
Q. What are the standard protocols for assessing the biological activity of this compound?
- In Vitro Assays :
- Antitumor Activity : Cell viability assays (e.g., MTT) using cancer cell lines (IC values reported at 5–20 µM for benzoxazole derivatives) .
- Anti-inflammatory Screening : COX-2 inhibition assays via ELISA, with comparative analysis against reference drugs like celecoxib .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?
- Data Reconciliation Strategies :
- Dose-Response Repetition : Validate IC values across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Meta-Analysis : Compare structural analogs (e.g., 4-methoxy-3-(1H-tetrazol-1-yl)aniline) to identify substituent-dependent activity trends .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity discrepancies caused by minor structural variations .
Q. What methodologies optimize the regioselectivity of benzoxazole ring functionalization?
- Synthetic Optimization :
- Electrophilic Substitution : Use directing groups (e.g., nitro or methoxy) to control substitution positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) introduces aryl groups at specific sites .
- Protection-Deprotection Strategies : Temporary protection of the aniline group with acetyl chloride prevents unwanted side reactions during benzoxazole synthesis .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and analyze via HPLC to detect hydrolysis products (e.g., free aniline or benzoxazole fragments) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most benzoxazoles) to guide storage conditions .
Methodological Challenges and Solutions
Q. What are the limitations of current purification techniques for this compound, and how can they be addressed?
- Purification Issues :
- Low Solubility : Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization .
- Co-Elution in Chromatography : Employ gradient elution (e.g., 10–100% ethyl acetate in hexane) on silica gel columns to separate closely related impurities .
Q. How do structural modifications (e.g., halogenation or alkylation) impact the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) Studies :
- Halogenation : Bromine substitution at the benzoxazole 5-position (e.g., 4-(5-bromo-1H-benzimidazol-2-yl)aniline) enhances lipophilicity (logP increase by ~0.5) and blood-brain barrier penetration .
- Alkylation : Methylation of the aniline group reduces metabolic degradation by cytochrome P450 enzymes .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
